2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE is a complex organic compound with a unique structure that includes various functional groups such as benzyloxy, ethoxy, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reactions. The process may involve condensation reactions, where the aldehyde group of one intermediate reacts with the hydrazine group of another to form the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(1E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-N-(5-chloro-2-methoxyphenyl)formamide
- 1-{N’-[(1E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]hydrazinecarbonyl}-N-(2-ethylphenyl)formamide
- 1-{N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)formamide
Uniqueness
1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24ClN3O4 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C25H24ClN3O4/c1-3-32-23-13-19(10-12-22(23)33-16-18-7-5-4-6-8-18)15-27-29-25(31)24(30)28-21-14-20(26)11-9-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
KYXWACKZRJFGHU-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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